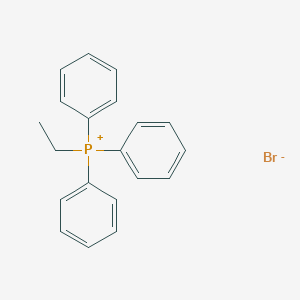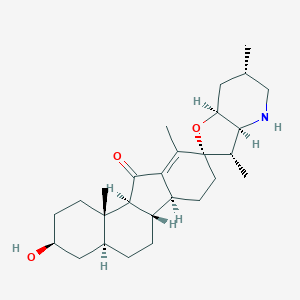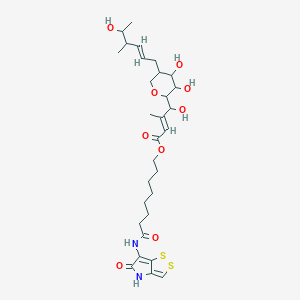
Thiomarinol
Descripción general
Descripción
Thiomarinol is a hybrid antibiotic produced by the marine bacterium Pseudoalteromonas sp. SANK 73390. It is notable for its potent activity against both Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is unique in that it combines two distinct antibiotic classes into one molecule, making it highly effective against a broad spectrum of bacterial pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of thiomarinol involves a mixed polyketide synthase (PKS), fatty acid synthase (FAS), and non-ribosomal peptide synthetase (NRPS) pathway. The assembly of the 8-hydroxyoctanoic acid side-chain occurs via chain extension of a C4 precursor (4-hydroxybutyrate), while the pyrrothine unit is constructed from cysteine. The final incorporation into this compound is catalyzed by the enzyme TmlU .
Industrial Production Methods: Industrial production of this compound is achieved through fermentation processes using the marine bacterium Pseudoalteromonas sp. SANK 73390. High-throughput DNA sequencing and targeted gene knockouts have been employed to optimize the production of this compound and its analogs .
Análisis De Reacciones Químicas
Types of Reactions: Thiomarinol undergoes various chemical reactions, including oxidation, reduction, and substitution. The biosynthesis pathway involves the formation of a highly functionalized polyketide-derived acid, esterified by a hydroxy fatty acid, which forms an amide with the bicyclic amino acid-derived pyrrothine .
Common Reagents and Conditions: Common reagents used in the biosynthesis of this compound include 4-hydroxybutyrate and cysteine. The reactions are typically carried out under controlled fermentation conditions to ensure the proper assembly of the antibiotic molecule .
Major Products: The major product of these reactions is this compound A, along with minor analogs B to G. These compounds exhibit potent antibiotic activity against a wide range of bacterial pathogens .
Aplicaciones Científicas De Investigación
Thiomarinol has several scientific research applications, including:
Mecanismo De Acción
Thiomarinol is closely related to mupirocin, another antibiotic produced by Pseudomonas fluorescens. Both compounds share a similar polyketide-derived acid backbone, but this compound has an additional pyrrothine unit, which enhances its antibacterial activity . Other similar compounds include holomycin, thiolutin, and aureothricin, which also contain the pyrrothine core and exhibit antibiotic activity .
Uniqueness: this compound’s uniqueness lies in its hybrid structure, combining two distinct antibiotic classes into one molecule. This dual action mechanism makes it highly effective against a broad spectrum of bacterial pathogens, including resistant strains .
Comparación Con Compuestos Similares
- Mupirocin
- Holomycin
- Thiolutin
- Aureothricin
Thiomarinol’s hybrid nature and potent antibacterial activity make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
IUPAC Name |
[8-oxo-8-[(5-oxo-4H-dithiolo[4,3-b]pyrrol-6-yl)amino]octyl] (E)-4-[3,4-dihydroxy-5-[(E)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-4-hydroxy-3-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O9S2/c1-17(19(3)33)10-9-11-20-15-41-28(27(38)26(20)37)25(36)18(2)14-23(35)40-13-8-6-4-5-7-12-22(34)32-24-29-21(16-42-43-29)31-30(24)39/h9-10,14,16-17,19-20,25-28,33,36-38H,4-8,11-13,15H2,1-3H3,(H,31,39)(H,32,34)/b10-9+,18-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEMCPGFAXNCQW-BFHPBESDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)C(C(=CC(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/CC1COC(C(C1O)O)C(/C(=C/C(=O)OCCCCCCCC(=O)NC2=C3C(=CSS3)NC2=O)/C)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146697-04-3 | |
| Record name | Thiomarinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146697043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


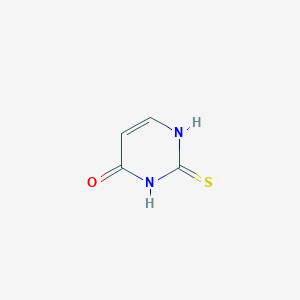
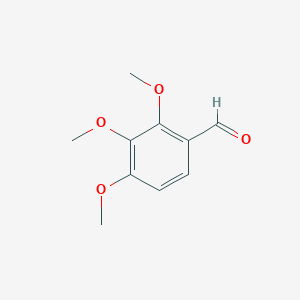
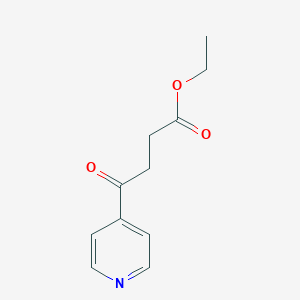
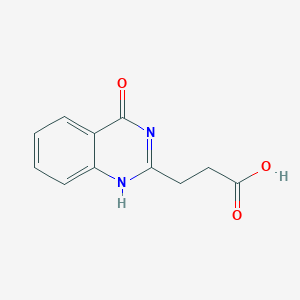
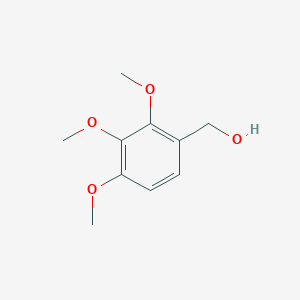
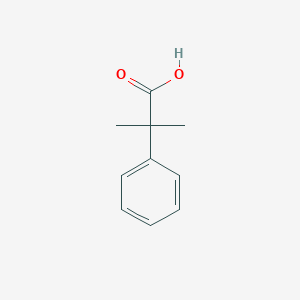
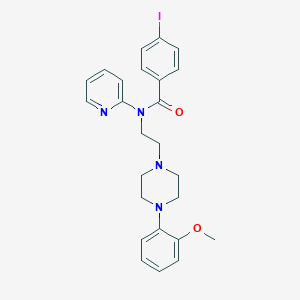
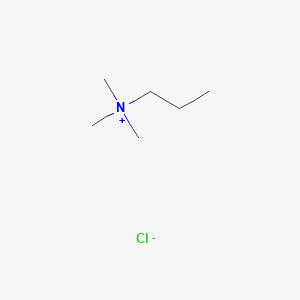
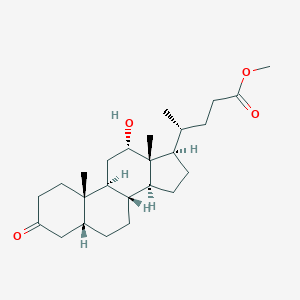
![2-[bis(2-chloroethyl)amino]-2-[4-[4-[1-[bis(2-chloroethyl)amino]-2-oxoethyl]phenyl]phenyl]acetaldehyde](/img/structure/B140380.png)
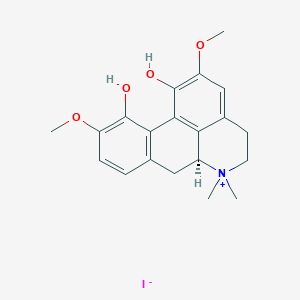
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B140383.png)
